2-(Perfluorooctyl)ethyl allyl sulfide
Description
Contextualization of Perfluorinated Compounds in Advanced Chemical Research
Per- and polyfluoroalkyl substances (PFAS) are a diverse group of synthetic chemicals that have been a subject of intense research for over seven decades. researchgate.net Their defining feature is the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, which imparts exceptional thermal and chemical stability to these compounds. mdpi.comwikipedia.org This stability, along with properties like hydrophobicity and oleophobicity (the ability to repel both water and oil), makes perfluorinated compounds highly valuable in a myriad of industrial and commercial applications. researchgate.netppmco.comgradientcorp.com
The unique characteristics of PFAS have led to their use in high-performance materials and advanced technologies. plasticsengineering.org They are integral to the aerospace, automotive, electronics, and medical industries, finding use in applications ranging from wire insulation and fuel hoses to semiconductors and medical devices. researchdive.comfluoropolymerpartnership.compeflon.com The ability of fluoropolymers to provide durable, low-friction, and chemically resistant surfaces has made them indispensable in modern technology. fluoropolymerpartnership.compeflon.com The introduction of fluorine into organic molecules can also significantly alter their biological properties, a principle widely exploited in the development of pharmaceuticals and agrochemicals. wikipedia.org
Significance of Organosulfur Chemistry in Fluorinated Systems
The integration of sulfur atoms into fluorinated organic molecules introduces another layer of chemical diversity and functionality. Organosulfur compounds, in general, play a crucial role in various chemical and biological processes. nih.gov When combined with fluorine, the resulting fluorinated organosulfur compounds exhibit unique reactivities and properties that differ from their non-fluorinated counterparts. researchgate.net
Overview of Allyl-Containing Fluorinated Monomers and their Research Relevance
The allyl group, with its reactive double bond, is a valuable functional moiety in polymer chemistry. nih.gov Allyl-containing monomers can be polymerized to create polymers with a wide range of properties and functionalities. When a fluorinated segment is incorporated into an allyl monomer, the resulting molecule combines the unique attributes of fluorocarbons with the polymerizability of the allyl group. kpi.ua
Fluorinated allyl monomers are of significant research interest for the development of advanced polymers with tailored surface properties, chemical resistance, and low refractive indices. These monomers can be used to create fluorinated coatings, membranes, and other materials with applications in diverse fields such as optics, electronics, and biomedicine. nih.gov The polymerization of allyl monomers can sometimes be challenging due to side reactions, but various techniques have been developed to control the polymerization process and produce well-defined polymers. researchgate.netacs.org The presence of both a fluorinated chain and a polymerizable allyl group in a single molecule, such as 2-(Perfluorooctyl)ethyl allyl sulfide (B99878), makes it a promising building block for the synthesis of novel functional materials. kpi.ua
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-prop-2-enylsulfanyldecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F17S/c1-2-4-31-5-3-6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)30/h2H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSGTAMERRWOSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F17S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372192 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-[(prop-2-en-1-yl)sulfanyl]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239463-91-3 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-[(prop-2-en-1-yl)sulfanyl]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Perfluorooctyl)ethyl allyl sulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Perfluorooctyl Ethyl Allyl Sulfide
Strategies for Incorporating Perfluorooctyl Moieties
The introduction of perfluoroalkyl chains, such as the perfluorooctyl group, into organic molecules is a cornerstone of modern fluorine chemistry, imparting unique properties like enhanced thermal stability and lipophilicity. chemrxiv.orgwikipedia.org A primary strategy for this involves the use of perfluoroalkyl iodides, such as 2-(perfluorooctyl)ethyl iodide, as precursors. These compounds serve as versatile building blocks for subsequent transformations.
One common approach is the reaction of a 2-(perfluoroalkyl)ethyl iodide with thiourea, which is then followed by alkaline hydrolysis of the resulting thiouronium salt to yield the corresponding 2-(perfluoroalkyl)ethanethiol. google.com This thiol can then be used to construct the target sulfide (B99878). This method is a well-established process for converting alkyl halides into thiols. google.com
Alternative strategies focus on leveraging the "fluorous effect" by incorporating perfluoroalkyl groups onto various substrates through either pre- or post-synthetic modification, often using strong covalent bonds to ensure stability. nih.gov These methods underscore the importance of creating a robust carbon-fluorine framework early in the synthetic sequence.
Table 1: Common Precursors for Perfluoroalkylation
| Precursor Compound | Type of Reaction | Purpose |
| 2-(Perfluorooctyl)ethyl iodide | Nucleophilic Substitution | Precursor to thiols, amines, etc. |
| Perfluoroalkyl sulfones | Nucleophilic Perfluoroalkylation | Transfer of perfluoroalkyl groups to electrophiles. researchgate.net |
| 4-Pyridyl perfluoroalkyl sulfide | Nucleophilic Perfluoroalkylation | Reagent for transferring perfluoroalkyl anions. chemrxiv.orgbohrium.com |
Approaches for Constructing the Allyl Sulfide Linkage
The formation of the C-S bond in an allyl sulfide can be achieved through several reliable synthetic methods. A predominant strategy involves the nucleophilic substitution reaction between a thiol and an allyl halide. For the synthesis of 2-(perfluorooctyl)ethyl allyl sulfide, this would typically involve reacting 2-(perfluorooctyl)ethanethiol with an allyl halide like allyl bromide or chloride.
Another powerful method is the thiol-ene reaction, where a thiol adds across a carbon-carbon double bond of an alkene. This reaction can be initiated by radicals, often generated by a photoinitiator, leading to the formation of a thioether. nih.gov The cleavage of allyl sulfide crosslinks can occur via a reversible addition-fragmentation chain transfer (RAFT) reaction initiated by thiyl radicals. nih.gov
Furthermore, allylation of thiols can be accomplished using allyl acetates or carbonates in the presence of a suitable catalyst. pharmatutor.org For instance, the reaction of thiols with allyl acetates catalyzed by indium triiodide provides an efficient route to allyl sulfides. pharmatutor.org
A specialized method involves the allylic selenosulfide rearrangement. nih.gov In this process, the reaction of an Se-allyl selenosulfate salt with a thiol at room temperature forms a mixed dialkyl selenosulfide. This intermediate then undergoes a 2,3-sigmatropic rearrangement, losing selenium to form the desired mixed dialkyl sulfide, which provides a permanent chemical ligation method. nih.gov
Catalytic Transformations in Fluorine and Sulfur Chemistry for Compound Synthesis
Catalysis is pivotal in modern organic synthesis, offering efficient and selective pathways for bond formation. In the context of fluorine and sulfur chemistry, both homogeneous and heterogeneous catalysts, as well as specialized reaction platforms like SuFEx, play crucial roles. nih.govwikipedia.org
Homogeneous Catalysis Approaches
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. wikipedia.org Base catalysis is frequently employed in reactions involving thiols. For instance, a base like sodium methoxide can be used to deprotonate the thiol, forming a more nucleophilic thiolate anion, which then readily reacts with an allyl halide to form the sulfide linkage. nih.gov
Transition metal catalysts are also instrumental. Copper-mediated reactions, for example, are used for the perfluoroalkylation of aryl halides. researchgate.net While not directly forming an alkyl allyl sulfide, these principles can be adapted. For the construction of C-S bonds, palladium catalysts have been used for the allylation of thiols with allyl carbonates. pharmatutor.org
Heterogeneous Catalysis Investigations
Heterogeneous catalysis involves catalysts in a different phase from the reactants, which simplifies catalyst recovery and reuse. wikipedia.org This approach is crucial for developing more sustainable and scalable synthetic processes. wikipedia.orgdigitellinc.com
In organofluorine chemistry, heterogeneous photocatalysis using materials like titanium dioxide (TiO₂) has been shown to be effective for decarboxylative fluorination reactions. acs.org Such systems demonstrate high turnover frequencies and can operate under mild conditions. acs.org For C-S bond formation, metal-organic frameworks (MOFs) and nanoparticles have been investigated. For example, Cu(INA)₂ MOFs have been used for the trifluoromethylation of boronic acids, and AgFeO₂ nanoparticles have been employed in the fluorination of aliphatic acids, highlighting the potential of solid-supported catalysts in organofluorine synthesis. hcmut.edu.vn
Sulfur Fluoride (B91410) Exchange (SuFEx) Related Methodologies
Sulfur Fluoride Exchange (SuFEx) is a powerful click chemistry platform introduced by K. Barry Sharpless, valued for its reliability and the stability of the resulting linkages. rhhz.netthieme-connect.com While the target compound, this compound, is not a direct product of a SuFEx reaction, the principles of sulfur(VI) fluoride chemistry are highly relevant to advanced organosulfur synthesis.
SuFEx chemistry revolves around the high stability and selective reactivity of the S-F bond in compounds like sulfonyl fluorides (R-SO₂F) and fluorosulfates (R-OSO₂F). nih.gov These functional groups are remarkably stable yet can be activated to react with nucleophiles under specific conditions, often catalyzed by bases or bifluoride salts. nih.govnih.gov The synthesis of SuFEx hubs, such as sulfonyl fluorides, can be achieved from various sulfur sources, including the reaction of Grignard reagents with sulfuryl fluoride (SO₂F₂). thieme-connect.com The development of catalytic methods to access these S(VI)-F compounds is an active area of research, with strategies involving photoredox, electro-, transition-metal, and organocatalysis. sigmaaldrich.com
Table 2: Overview of Catalytic Strategies
| Catalysis Type | Catalyst Example | Application Area | Reference |
| Homogeneous | Indium Triiodide | Allylation of thiols with allyl acetates | pharmatutor.org |
| Homogeneous | Urea-based catalyst | Atroposelective SNAr of thiophenols | snnu.edu.cn |
| Heterogeneous | TiO₂ (P25) | Photocatalytic decarboxylative fluorination | acs.org |
| Heterogeneous | Cu(INA)₂ MOF | Trifluoromethylation of boronic acids | hcmut.edu.vn |
| SuFEx-related | Tertiary Amines (e.g., Et₃N) | Base-mediated activation of SO₂F₂ | nih.gov |
Reaction Mechanisms in this compound Synthesis
The synthesis of this compound can proceed through several mechanistic pathways, primarily dependent on the chosen reagents and reaction conditions.
One of the most direct mechanisms is a nucleophilic substitution (SN2) reaction . This pathway involves two principal variations:
Thiolate as the nucleophile : 2-(Perfluorooctyl)ethanethiol is first deprotonated by a base (e.g., sodium hydroxide, sodium methoxide) to form the corresponding thiolate anion (RF-CH₂CH₂-S⁻). This potent nucleophile then attacks an allyl halide (e.g., allyl bromide), displacing the bromide ion in a single concerted step to form the final sulfide product.
Allyl thiolate as the nucleophile : Alternatively, allyl mercaptan can be deprotonated to form the allyl thiolate, which then attacks a 2-(perfluorooctyl)ethyl halide.
A second major pathway is a radical-mediated thiol-ene reaction . This mechanism is initiated by a radical initiator (e.g., AIBN or a photoinitiator), which abstracts a hydrogen atom from 2-(perfluorooctyl)ethanethiol to generate a thiyl radical (RF-CH₂CH₂-S•). This radical then adds across the double bond of an allyl-containing substrate. The resulting carbon-centered radical subsequently abstracts a hydrogen atom from another molecule of the thiol, propagating the radical chain and forming the desired sulfide product.
In the case of the allylic selenosulfide rearrangement , the mechanism is a concerted pericyclic reaction. nih.gov A mixed selenosulfide, formed from the reaction of a thiol with an Se-allyl selenosulfate, undergoes a thieme-connect.comgrantome.com-sigmatropic rearrangement. This process involves a five-membered cyclic transition state, leading to the extrusion of elemental selenium and the formation of the thermodynamically more stable C-S bond of the allyl sulfide. nih.gov
Finally, metal-catalyzed pathways, such as palladium-catalyzed allylation, involve a different mechanism. Typically, a Pd(0) catalyst undergoes oxidative addition into an allylic substrate (like an allyl acetate) to form a π-allyl-Pd(II) complex. The thiol (or thiolate) then acts as a nucleophile, attacking the π-allyl complex in a step known as reductive elimination, which regenerates the Pd(0) catalyst and yields the allyl sulfide product.
Chemical Reactivity and Transformation Pathways of 2 Perfluorooctyl Ethyl Allyl Sulfide
Reactions Involving the Allyl Group
The carbon-carbon double bond in the allyl moiety is a key site for chemical transformations.
Transformations of the Sulfide (B99878) Linkage
The sulfide linkage is another reactive center in the molecule, particularly susceptible to oxidation and bond cleavage.
Oxidation Reactions of the SulfideThe sulfur atom in 2-(Perfluorooctyl)ethyl allyl sulfide can be readily oxidized. Research has demonstrated the successful oxidation of the sulfide to the corresponding sulfone. In one study, a sample of pure 2-(Perfluorooctyl)ethyl allyl sulfone was prepared through the oxidation of this compound, achieving a high yield of 96.4%doi.org. This transformation highlights the stability of the perfluoroalkyl-substituted sulfone and the efficiency of the oxidation process. The resulting sulfone had a melting point of 97–98.5°Cdoi.org.
| Reactant | Product | Yield (%) | Melting Point of Product (°C) |
| This compound | 2-(Perfluorooctyl)ethyl allyl sulfone | 96.4 | 97-98.5 |
Investigations of the Perfluorooctyl Moiety's Reactivity
The perfluorooctyl group, a C8F17- chain, is characterized by the exceptional strength of its carbon-fluorine (C-F) bonds, rendering it generally inert to many chemical transformations. springernature.com This high stability is a hallmark of per- and polyfluoroalkyl substances (PFAS). However, under specific and often forcing conditions, this moiety can undergo reactions.
The activation of the robust C-F bond is a significant area of chemical research. digitellinc.com Due to the high energy required to break this bond, specialized methods are necessary. springernature.com For perfluorinated compounds in general, several strategies have been developed:
Photocatalysis: The use of photoredox catalysts has emerged as a promising method for C-F bond activation under milder conditions. nih.gov These systems can generate highly reducing species upon light irradiation, capable of transferring an electron to the perfluoroalkyl chain and initiating C-F bond cleavage to form carbon-centered radicals. springernature.comthe-innovation.org
Metal Catalysis: Transition metals can activate C-F bonds through mechanisms like oxidative addition. digitellinc.com While comprehensive studies on a wide array of metal surfaces are ongoing, this approach holds potential for the degradation of PFAS. digitellinc.com
Cooperative Catalysis: The combination of a photocatalyst and an organotin compound under visible light has been shown to selectively transform a C-F bond in perfluorinated compounds into other functional groups, such as an allyl group. sciencedaily.com
These research avenues suggest that the perfluorooctyl moiety in this compound, while stable, is not entirely unreactive and could potentially be functionalized through advanced catalytic methods.
Table 1: Representative Methods for C-F Bond Activation in Perfluoroalkyl Compounds
| Method | Typical Reagents/Catalysts | General Outcome |
|---|---|---|
| Photocatalysis | Organic Dyes, Iridium or Ruthenium Complexes | Generation of perfluoroalkyl radicals for subsequent reactions (e.g., hydrodefluorination, cross-coupling). |
| Transition Metal Catalysis | Palladium, Nickel, or Copper complexes | Reductive defluorination or cross-coupling reactions. |
| Cooperative Catalysis | Photocatalyst with Organotin Compounds | Site-selective C-F bond functionalization. |
Beyond C-F bond activation, the strong electron-withdrawing nature of the perfluoroalkyl group influences the reactivity of the rest of the molecule. Chemical modifications of the perfluoroalkyl group itself are challenging but can be achieved. For instance, long-chain perfluoroalkyl substances can undergo degradation to form shorter-chain perfluorinated compounds under certain environmental or laboratory conditions. epa.gov
Furthermore, the introduction of a perfluoroalkyl group can be accomplished using specialized reagents. For example, 4-pyridyl perfluoroalkyl sulfides have been developed as effective nucleophilic perfluoroalkylation reagents. chemrxiv.orgcell.com This indicates that the sulfur linkage can be a site for the transfer of the perfluoroalkyl moiety under specific activation conditions. While this is a synthetic application, it highlights the potential for cleavage of the C-S bond adjacent to the perfluoroalkylethyl group.
Table 2: Potential Chemical Modifications Involving the Perfluorooctyl Group
| Modification Type | Potential Reaction | Significance |
|---|---|---|
| Chain Shortening | Degradation under harsh conditions (e.g., electrochemical oxidation). mdpi.com | Formation of shorter-chain perfluorinated acids or other byproducts. |
| Group Transfer | Cleavage of the ethyl-sulfide bond to transfer the perfluorooctylethyl group. | Could be relevant in synthetic applications or under specific catalytic conditions. |
Mechanistic Studies of this compound Reactions
The primary reaction pathways for the allyl sulfide portion of the molecule are expected to involve:
Free-Radical Addition: The carbon-carbon double bond of the allyl group is susceptible to free-radical addition. wikipedia.org Research on the free-radical addition of 2-(perfluoroalkyl)ethanethiols to alkenes has shown that the thiyl radical adds to the double bond, leading to the formation of a more stable carbon-centered radical, which then abstracts a hydrogen atom to complete the addition. epa.gov A similar mechanism would be expected for intermolecular radical additions to the allyl group of this compound.
Oxidation of the Sulfide: The sulfur atom in the allyl sulfide is a nucleophilic center and can be readily oxidized to the corresponding sulfoxide and sulfone. This is a common transformation for sulfides.
Redox Chemistry and Rearrangements: Allyl sulfides can participate in redox reactions, sometimes leading to the formation of thiyl radicals. researchgate.net Additionally, rearrangements, such as the digitellinc.comdigitellinc.com-sigmatropic rearrangement of related aryl sulfoxides, have been reported, suggesting that under certain activating conditions, the corresponding sulfoxide of this compound could potentially undergo rearrangement. nih.govnih.gov
The strong electron-withdrawing effect of the perfluorooctyl group, transmitted through the ethyl spacer, would likely decrease the nucleophilicity of the sulfur atom compared to a simple alkyl allyl sulfide, potentially affecting the rates of oxidation and other reactions centered on the sulfur.
Polymerization and Advanced Materials Applications of 2 Perfluorooctyl Ethyl Allyl Sulfide
Development of High-Performance Materials Utilizing Perfluorooctyl Ethyl Allyl Sulfide (B99878)
Textile and Leather Treatment Applications
Polymers derived from 2-(Perfluorooctyl)ethyl allyl sulfide are anticipated to be highly effective finishing agents for textiles and leather, imparting exceptional water and oil repellency. The principle behind this application lies in the low surface energy imparted by the perfluorooctyl side chains. When applied to a fibrous substrate, the polymer chains orient themselves to create a surface layer with a high density of fluorine atoms, resulting in a dramatic decrease in the surface energy of the textile or leather. rsc.org
This low-energy surface prevents wetting by both aqueous and oily substances, causing liquids to bead up and roll off rather than being absorbed. This property is highly desirable for a range of applications, including performance apparel, upholstery, and protective clothing. The incorporation of the sulfide functional group in the polymer backbone may also offer enhanced adhesion to certain textile and leather substrates.
Research on similar side-chain fluorinated polymers has demonstrated their efficacy as durable water and oil repellents. pfascentral.org For instance, side-chain perfluorooctane (B1214571) sulfonamide-urethane polymers have been identified as key components in fabric protector products. pfascentral.org While direct studies on poly(this compound) are not extensively available, the performance of analogous fluorinated polymers provides a strong indication of its potential in this field. The covalent bonding of these finishes, potentially enhanced by the reactivity of the allyl groups during polymerization and curing, would contribute to their durability through laundering and wear. researchgate.net
Table 1: Expected Performance of Textiles Treated with Poly(this compound) Based on Analogous Fluorinated Polymers
| Property | Expected Outcome | Rationale |
| Water Repellency | High (Contact Angle > 110°) | Low surface energy from perfluorooctyl groups. rsc.org |
| Oil Repellency | High (Contact Angle > 70°) | Oleophobic nature of fluorinated chains. omega-optical.com |
| Durability | Good to Excellent | Covalent bonding to the substrate. |
| Breathability | Maintained | The coating is typically applied as a thin film that does not block pores. |
Other Emerging Material Applications (e.g., Glass, Paper, Wood Protection)
The application of polymers containing this compound extends beyond textiles and leather to the surface protection of materials such as glass, paper, and wood. The fundamental principle of lowering surface energy remains the key driver for these applications.
For glass surfaces , a coating of poly(this compound) can create an easy-to-clean and anti-smudge surface. omega-optical.com The hydrophobic and oleophobic properties prevent the adhesion of water spots, fingerprints, and other oily residues. omega-optical.comnanoslic.com This is particularly valuable for optical lenses, touch screens, and architectural glass. Fluoropolymer-based coatings are known to be optically transparent, ensuring that the treatment does not interfere with the primary function of the glass. omega-optical.com
In the paper industry , treatment with such fluorinated polymers can impart grease and water resistance, which is crucial for food packaging applications. The polymer would form a barrier on the surface of the paper fibers, preventing the penetration of oils and water without significantly affecting the paper's recyclability.
For wood protection , a coating derived from this compound can offer enhanced durability by protecting the wood from moisture, which is a primary contributor to rot and decay. The hydrophobic nature of the coating would prevent water from penetrating the wood, while still potentially allowing the wood to "breathe" (i.e., allow for vapor transmission). This can be advantageous for outdoor furniture, decking, and construction materials.
Structure-Performance Relationships in Derived Polymeric Materials
The performance of polymeric materials derived from this compound is intrinsically linked to their molecular structure. The key structural feature is the presence of the long perfluorooctyl side chains, which dictates many of the material's properties. rsc.org
The high electronegativity and dense packing of fluorine atoms in the C8F17 group lead to very low polarizability and weak intermolecular forces. rsc.org This results in the characteristically low surface energy of the polymer, which is the foundation of its hydrophobic and oleophobic properties. rsc.org The length of the perfluoroalkyl chain is also a critical factor; longer chains, such as the perfluorooctyl group, are generally more effective at creating a densely packed, low-energy surface compared to shorter-chain alternatives.
The polymer backbone, derived from the polymerization of the allyl sulfide monomer, also plays a crucial role. The flexibility of the backbone allows the perfluorooctyl side chains to self-organize at the polymer-air interface, a phenomenon known as surface segregation. rsc.org This spontaneous arrangement ensures that the fluorine-rich portion of the polymer is presented to the external environment, maximizing the repellent effect. The presence of sulfur atoms in the polymer backbone may also influence properties such as refractive index and adhesion to specific substrates.
The method of polymerization can also impact the final properties of the material. For instance, controlling the molecular weight and polydispersity of the polymer can affect its film-forming capabilities and mechanical strength. The Cu(I)-catalyzed Doyle-Kirmse reaction has been explored for the polymerization of bis(allyl sulfides) with bis(α-diazoesters), offering a potential route for the synthesis of well-defined sulfur-containing polymers. researchgate.netrsc.org The unreacted allyl groups in polymers made from monomers like allyl methacrylate (B99206) can serve as sites for further crosslinking, which can enhance the durability and robustness of the final coating. mdpi.com
Table 2: Structure-Property Relationships in Poly(this compound)
| Structural Feature | Resulting Property | Performance Impact |
| Perfluorooctyl (C8F17) Side Chain | Low Surface Energy | High water and oil repellency. rsc.org |
| Flexible Polymer Backbone | Surface Segregation of Side Chains | Enhanced surface hydrophobicity and oleophobicity. rsc.org |
| Allyl Sulfide Derived Backbone | Potential for Adhesion and Crosslinking | Improved durability and substrate compatibility. researchgate.net |
| Molecular Weight and Distribution | Film Formation and Mechanical Properties | Affects the uniformity and strength of the coating. |
Advanced Spectroscopic and Analytical Characterization Methodologies
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for the separation of "2-(Perfluorooctyl)ethyl allyl sulfide" from complex mixtures and for its subsequent quantification. The choice of technique is often dictated by the analyte's physicochemical properties, such as volatility and polarity, as well as the sample matrix.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful and widely adopted technique for the analysis of per- and polyfluoroalkyl substances (PFAS). This method is highly suitable for non-volatile compounds like "this compound". The separation is typically achieved on a C18 reversed-phase column, which separates compounds based on their hydrophobicity. The highly fluorinated tail of the target compound results in strong retention on such columns.
Table 1: Illustrative HPLC-MS/MS Parameters for PFAS Analysis
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with ammonium acetate |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Optimized for separation of PFAS |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Note: This table represents typical parameters for PFAS analysis and would require optimization for the specific analysis of 2-(Perfluorooctyl)ethyl allyl sulfide (B99878).
Ultra-High-Performance Liquid Chromatography (UHPLC)
Ultra-high-performance liquid chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These benefits are achieved through the use of columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. For the analysis of "this compound," a UHPLC method would provide sharper peaks and better separation from closely eluting isomers or matrix components, leading to more accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Derivatized Analytes
Gas chromatography-mass spectrometry (GC-MS/MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of "this compound," direct analysis by GC-MS is challenging. To make the compound amenable to GC analysis, a derivatization step is necessary. Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability.
For a compound like "this compound," derivatization might target the sulfide functional group. However, common derivatization strategies for PFAS typically focus on carboxylic and sulfonic acid functional groups, which are not present in the target molecule. Therefore, developing a suitable derivatization method for this specific sulfide would be a prerequisite for GC-MS/MS analysis. If a suitable volatile derivative could be formed, GC-MS/MS would offer high chromatographic resolution, which is particularly useful for separating isomers.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation of "this compound," providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H and ¹³C NMR would provide critical information for "this compound."
¹H NMR: The proton NMR spectrum would show distinct signals for the protons in the ethyl and allyl groups. The protons on the carbon adjacent to the sulfur atom would be expected to have a chemical shift in the range of 2.5-3.5 ppm. The vinyl protons of the allyl group would appear in the downfield region, typically between 5.0 and 6.0 ppm, with characteristic splitting patterns (doublet of doublets).
¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The highly fluorinated carbons of the perfluorooctyl chain would have chemical shifts in a distinct region of the spectrum, often showing complex splitting patterns due to C-F coupling. The carbons of the ethyl and allyl groups would have chemical shifts in the aliphatic and olefinic regions, respectively.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₂ (adjacent to S) | 2.5 - 3.0 | Triplet |
| CH₂ (adjacent to CF₂) | 2.2 - 2.7 | Triplet of triplets |
| CH₂ (allyl, adjacent to S) | 3.1 - 3.5 | Doublet |
| CH (vinyl) | 5.7 - 6.0 | Doublet of triplets |
| CH₂ (vinyl) | 5.0 - 5.3 | Doublet of doublets |
Note: These are predicted values and actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy Investigations
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would be dominated by strong absorption bands corresponding to the C-F stretching vibrations of the perfluorooctyl group, typically found in the region of 1100-1300 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the ethyl and allyl groups (around 2850-3100 cm⁻¹), C=C stretching of the allyl group (around 1640 cm⁻¹), and C-S stretching, which is typically weak and appears in the fingerprint region (600-800 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the non-polar C-S and C=C bonds, which often give strong Raman signals. The symmetric C-F stretching modes may also be Raman active. The combination of IR and Raman data provides a more complete vibrational analysis of the molecule.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-F Stretch | 1100 - 1300 | Strong |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C-H Stretch (Vinylic) | 3000 - 3100 | Medium |
| C=C Stretch (Allyl) | ~1640 | Medium-Weak |
| C-S Stretch | 600 - 800 | Weak |
Note: These are characteristic ranges and specific peak positions can vary.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of this compound. Due to the compound's complex structure, featuring a long perfluoroalkyl chain, an ethyl sulfide linker, and an allyl group, specific MS techniques are required for comprehensive analysis.
Electron Ionization (EI) is a common method, though it can cause extensive fragmentation, which, while complex, provides valuable structural information. The fragmentation of the molecular ion is predictable based on the stability of the resulting fragments. Key fragmentation pathways for this compound under EI conditions would likely include:
Alpha-Cleavage: The C-C bond adjacent to the sulfur atom is a likely point of cleavage. The loss of the allyl radical (•CH₂CH=CH₂) or the ethyl-allyl-sulfide group would be a primary fragmentation event.
Perfluoroalkyl Chain Fragmentation: The C₈F₁₇ chain typically fragments with the sequential loss of CF₂ units (50 Da) or larger perfluoroalkyl radicals. researchgate.net
Rearrangements: McLafferty-type rearrangements are possible, though less common for sulfides compared to carbonyl compounds.
For less energetic ionization, "soft" techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) are employed. These methods are more likely to preserve the molecular ion, allowing for accurate molecular weight determination. For complex mixtures containing fluorinated organosulfur compounds, advanced techniques such as Ultra-Performance Liquid Chromatography (UPLC) coupled with silver coordination ion spray mass spectrometry ((Ag+)CIS-MS) can provide enhanced separation and detection of polysulfane species. nih.gov
Table 1: Predicted Major Fragment Ions for this compound in Mass Spectrometry
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Fragmentation Pathway |
| 555 | [C₁₃H₇F₁₇S]⁺ | Molecular Ion (M⁺) |
| 514 | [C₁₁H₄F₁₇S]⁺ | Loss of Allyl group (•C₃H₅) |
| 483 | [C₁₀H₇F₁₅S]⁺ | Loss of •C₂F₅ from the perfluorooctyl chain |
| 419 | [C₈F₁₇]⁺ | Cleavage of C-S bond, formation of perfluorooctyl cation |
| 136 | [C₅H₈S]⁺ | Cleavage of C-C bond between ethyl and perfluorooctyl groups |
| 73 | [C₃H₅S]⁺ | Formation of allyl sulfide cation |
| 41 | [C₃H₅]⁺ | Allyl cation |
Note: This table is predictive and actual fragmentation patterns may vary based on the specific mass spectrometry conditions used.
X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis
X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. When a surface is modified with this compound, for example, in the formation of a self-assembled monolayer (SAM), XPS provides direct evidence of the coating's presence and integrity.
The analysis involves irradiating the surface with X-rays and measuring the kinetic energy of emitted core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment.
For a surface functionalized with this compound, the XPS spectrum would exhibit distinct peaks for Carbon (C 1s), Fluorine (F 1s), Sulfur (S 2p), and Oxygen (O 1s, from atmospheric contamination or the substrate).
Fluorine (F 1s): A single, strong peak is expected around 689 eV, characteristic of fluorine atoms in a fluoropolymer environment (C-F bonds). thermofisher.comrsc.org
Sulfur (S 2p): The S 2p peak for a sulfide (C-S-C) typically appears around 164 eV. xpsfitting.comthermofisher.com This peak is a doublet (2p₃/₂ and 2p₁/₂) due to spin-orbit coupling. Its position distinguishes it from oxidized sulfur species like sulfones or sulfates, which appear at higher binding energies.
Carbon (C 1s): The C 1s spectrum is particularly informative as it will be complex, with multiple components corresponding to the different chemical environments of the carbon atoms in the molecule. Deconvolution of the C 1s peak can resolve these different states. researchgate.net
Table 2: Predicted C 1s Binding Energies for this compound
| Carbon Environment | Predicted Binding Energy (eV) | Rationale |
| -CF₃ | ~293.5 | Highest binding energy due to the strong electron-withdrawing effect of three fluorine atoms. |
| -CF₂- | ~291.5 | High binding energy due to two attached fluorine atoms. thermofisher.com |
| -CH₂-CF₂- | ~287.0 | Shifted to higher energy by the adjacent perfluoroalkyl group. |
| -S-CH₂-CH₂- | ~285.5 | Carbon adjacent to sulfur. |
| -S-CH₂-CH=CH₂ | ~285.0 | Aliphatic and vinylic carbons, close to the reference for adventitious carbon. |
Note: These binding energies are approximate and can be influenced by the substrate, surface charging, and instrument calibration.
Surface Characterization Techniques for Derived Materials
Materials derived from this compound, such as surface coatings and self-assembled monolayers (SAMs), possess unique surface properties primarily due to the low surface energy of the perfluorooctyl group. Specialized techniques are used to quantify these properties.
Contact Angle Measurements for Surface Energy Analysis
Contact angle goniometry is the standard method for assessing the wettability and surface energy of a solid. thermoplasticcoating.com A droplet of a probe liquid (e.g., water or oil) is placed on the surface, and the angle formed at the solid-liquid-vapor interface is measured.
Surfaces modified with this compound are expected to be highly non-wetting or lyophobic. The densely packed, low-polarity C₈F₁₇ chains orient away from the substrate, creating a surface with very low surface energy.
Hydrophobicity: High contact angles with water (typically >110°) indicate a hydrophobic surface.
Oleophobicity: High contact angles with low surface tension liquids like hexadecane (typically >70°) indicate an oleophobic (oil-repellent) surface.
Measurements of both the advancing and receding contact angles provide information about contact angle hysteresis, which is related to surface roughness and chemical heterogeneity.
Table 3: Typical Contact Angle Data for a Surface Modified with a Perfluoroalkyl Compound
| Probe Liquid | Surface Condition | Advancing Contact Angle (θₐ) | Receding Contact Angle (θᵣ) | Hysteresis (θₐ - θᵣ) |
| Deionized Water | Unmodified (e.g., Silicon Dioxide) | ~35° | ~20° | ~15° |
| Deionized Water | Modified | ~115° | ~105° | ~10° |
| Hexadecane | Unmodified (e.g., Silicon Dioxide) | <10° | ~0° | <10° |
| Hexadecane | Modified | ~75° | ~68° | ~7° |
Frictional Property Assessment
Fluorinated surfaces are renowned for their low coefficients of friction, a property often referred to as lubricity. daikinchemicals.com Self-assembled monolayers of fluorinated compounds can significantly reduce adhesion and friction at the micro and nano scales. nih.govoaepublish.com
The frictional properties of surfaces coated with this compound can be assessed using techniques such as Atomic Force Microscopy (AFM) in lateral force mode or with dedicated tribometers. These instruments measure the force required to move a probe (e.g., an AFM tip or a steel ball) across the surface.
The coefficient of friction (μ) is a key parameter derived from these measurements. For perfluorinated coatings, this value is typically very low, comparable to that of Polytetrafluoroethylene (PTFE). thermoplasticcoating.comnipponfusso.comwikipedia.org The low friction is attributed to the weak van der Waals forces between the fluorocarbon chains and the contacting surface. wikipedia.org
Table 4: Comparison of Typical Coefficients of Friction
| Material | Typical Static Coefficient of Friction (μₛ) |
| Steel on Steel (unlubricated) | 0.7 - 0.8 |
| Polytetrafluoroethylene (PTFE) on Steel | 0.05 - 0.10 wikipedia.org |
| Perfluoroalkylsilane SAM on Silicon | 0.15 - 0.25 nih.gov |
| Predicted for this compound SAM | 0.10 - 0.20 |
Development of Novel Analytical Approaches for Fluorinated Organosulfur Compounds
The unique properties of fluorinated organosulfur compounds, including their persistence and varied chemical structures, present significant analytical challenges. Consequently, there is ongoing research into developing more sensitive and comprehensive analytical methods.
Standard chromatographic techniques can suffer from weak signals or poor resolution for complex mixtures of these compounds. To overcome this, novel approaches are being developed:
Advanced Mass Spectrometry: As mentioned, techniques like (Ag+)CIS-MS are being used for analyzing complex polysulfane mixtures that are difficult to characterize with standard LC-MS. nih.gov Nontargeted analysis using high-resolution mass spectrometry (HRMS) combined with ion mobility spectrometry (IMS) allows for the detection and structural elucidation of previously unknown PFAS compounds in environmental samples. nih.gov
Specialized Derivatization and Detection: For compounds that are not amenable to direct analysis, derivatization techniques can be employed. This involves chemically modifying the analyte to improve its chromatographic behavior or detection response, for instance, by using HPLC with fluorescence detection after tagging the molecule with a fluorescent group.
These evolving analytical methodologies are crucial for the structural verification, purity assessment, and environmental monitoring of complex fluorinated organosulfur compounds like this compound.
Environmental Fate and Transport of 2 Perfluorooctyl Ethyl Allyl Sulfide
Environmental Release and Distribution Pathways
2-(Perfluorooctyl)ethyl allyl sulfide (B99878) can be released into the environment during its production, use, and disposal. As a likely precursor chemical, its release can lead to the formation of other PFAS in the environment.
Volatile and semi-volatile PFAS precursors can undergo long-range atmospheric transport. frontiersin.orgresearchgate.netenviro.wiki Due to its potential volatility, 2-(Perfluorooctyl)ethyl allyl sulfide is expected to be transported in the atmosphere. nccoast.org Volatile precursors like fluorotelomer alcohols (FTOHs) are known to travel significant distances before degrading into stable compounds such as perfluoroalkyl carboxylic acids (PFCAs). frontiersin.org Atmospheric emissions of such precursors can lead to the deposition of PFAAs in areas far from their original sources, including remote regions like the Arctic. enviro.wikiitrcweb.org The atmospheric lifetime of similar polyfluorinated sulfonamides is estimated to be 20 to 40 days, allowing for widespread distribution. cdnsciencepub.com
Once deposited from the atmosphere or directly released into water bodies, the transport of this compound and its transformation products is governed by their solubility and sorption characteristics. Many PFAS are mobile in water, leading to the contamination of surface water and groundwater. europa.euunep.org The transport of PFAS in groundwater is a significant concern at sites with historical contamination. itrcweb.org While some PFAS can be transported via ocean currents, this is more significant for highly water-soluble and persistent compounds like perfluorooctane (B1214571) sulfonate (PFOS). researchgate.net The movement of this compound in aquatic systems would also be influenced by its partitioning behavior between water and sediment.
Transformation Processes in Environmental Compartments
This compound is expected to undergo both abiotic and biotic transformation in the environment, primarily due to the presence of the reactive allyl sulfide group. These transformations are significant as they can lead to the formation of more persistent and well-studied PFAS.
Abiotic transformation processes such as hydrolysis and photolysis can play a role in the environmental fate of this compound.
Hydrolysis : While the carbon-fluorine bond is extremely strong and resistant to degradation, other parts of the molecule can be susceptible to hydrolysis. nih.govchemtrust.org For instance, fluorotelomer-based polymers can undergo hydrolysis to release FTOHs. nih.gov The sulfide linkage in this compound might be susceptible to hydrolysis under certain environmental conditions.
Photolysis : Direct photolysis of many PFAS is generally slow. nih.gov However, some PFAS, particularly perfluorocarboxylic acids (PFCAs), can undergo photolysis under specific UV wavelengths, leading to the formation of shorter-chain PFCAs. nih.govacs.org The presence of the allyl group might enhance the susceptibility of this compound to photodegradation. Photocatalytic degradation is a promising technology for the treatment of PFAS-contaminated water. cumbria.ac.uknih.gov
Atmospheric Oxidation : In the atmosphere, volatile PFAS precursors are primarily degraded by hydroxyl radicals (•OH). frontiersin.orgresearchgate.net This oxidation process is a key pathway for the transformation of FTOHs and other volatile precursors into PFCAs. frontiersin.orgmdpi.com The atmospheric oxidation of polyfluorinated amides is also a known source of PFCAs. researchgate.net It is highly probable that this compound would undergo atmospheric oxidation, initiated by reaction with hydroxyl radicals, leading to a cascade of reactions that could ultimately form perfluorooctanoic acid (PFOA) or other related PFAAs.
Microbial degradation is a significant transformation pathway for many polyfluoroalkyl substances.
Aerobic Biodegradation : Numerous studies have shown that polyfluoroalkyl substances can be biodegraded under aerobic conditions. nih.govnih.gov For example, FTOHs are known to biodegrade in soils, sludge, and sediments to form PFCAs. nih.govrsc.orgmcgill.ca The half-life of 8:2 FTOH in aerobic soils can range from 2 to 7 days, with varying yields of PFOA. mcgill.ca The allyl sulfide group in this compound is a likely point of microbial attack, which could initiate the degradation process.
Anaerobic Biodegradation : While many perfluorinated compounds are resistant to anaerobic biodegradation, some polyfluorinated substances can be transformed under these conditions. rsc.org For instance, 6:2 fluorotelomer thioether amido sulfonate has been shown to be transformed under nitrate- and sulfate-reducing conditions. acs.org The potential for anaerobic biodegradation of this compound would depend on the specific microbial communities and environmental conditions present.
Metabolic Pathways : The biotransformation of polyfluoroalkyl substances often involves the oxidation of the non-fluorinated part of the molecule. researchgate.net A common initial step for many fluorotelomer-based compounds is microbially mediated hydrolysis, which yields the corresponding FTOHs. nih.gov For this compound, microbial enzymes could target the sulfur atom or the allyl group, leading to intermediates that could be further degraded to form PFAAs.
Table 1: Summary of Potential Environmental Transformation Pathways for this compound
| Process | Compartment | Potential Transformation Products | Significance |
|---|---|---|---|
| Atmospheric Oxidation | Atmosphere | Perfluorooctanoic acid (PFOA) and other PFAAs | Major pathway for long-range transport and deposition of PFAAs |
| Hydrolysis | Water, Soil, Sediment | 2-(Perfluorooctyl)ethanol and other intermediates | Potentially significant depending on environmental pH and temperature |
| Photolysis | Surface Water, Atmosphere | Shorter-chain PFAS | Likely a minor pathway unless sensitized |
| Aerobic Biodegradation | Soil, Sediment, Water | PFOA and other PFAAs | Likely a significant degradation pathway |
| Anaerobic Biodegradation | Sediment, Groundwater | Various intermediates | Potentially significant under specific redox conditions |
Persistence and Environmental Mobility Considerations
Persistence
PFAS are characterized by their exceptional persistence in the environment, a trait directly attributable to the strength of the carbon-fluorine (C-F) bond. icipe.orgrsc.org This bond is one of the strongest in organic chemistry, making the perfluoroalkyl moiety of molecules like this compound extremely resistant to degradation. rsc.org
The perfluorooctyl group, a chain of eight carbon atoms fully saturated with fluorine atoms, is expected to be recalcitrant to environmental degradation processes, including:
Biodegradation: The C-F bonds are not easily broken by microbial enzymes, leading to very slow or negligible biodegradation rates in soil and water.
Hydrolysis: The perfluorinated chain is chemically inert and not susceptible to hydrolysis under typical environmental pH conditions.
Photolysis: While some organic compounds can be broken down by sunlight, the C-F bond's strength makes direct photolysis an insignificant degradation pathway for the perfluorinated portion of the molecule.
While the perfluorooctyl portion of the molecule is highly persistent, the ethyl allyl sulfide portion may be more susceptible to transformation. However, such transformations would likely result in the formation of other persistent PFAS, such as perfluorooctanoic acid (PFOA), which would still classify the parent compound as a precursor to other highly persistent substances. nih.gov The continual release of highly persistent PFAS is a significant concern because it can lead to increasing concentrations in the environment over time. rsc.org
Environmental Mobility
The transport of this compound through environmental compartments such as soil, water, and air is a complex process influenced by its chemical structure. The molecule has both a hydrophobic and oleophobic (oil-repelling) perfluorinated tail and a more reactive sulfide functional group.
Transport in Water: Due to the presence of the polarizable sulfide group, this compound may exhibit some solubility in water. However, the long, hydrophobic perfluorooctyl chain will significantly limit its water solubility. Once in aquatic systems, it is likely to partition to sediment or suspended particles. Its potential to be transported over long distances in water systems is a characteristic of many PFAS compounds. nih.gov
Data on Environmental Persistence and Mobility
Detailed experimental data on the environmental half-life, soil adsorption coefficients (Koc), or bioaccumulation factors specifically for this compound are not available in the reviewed scientific literature. The table below is presented to highlight the specific data points that are critical for a comprehensive environmental risk assessment, though they remain unquantified for this specific substance.
| Parameter | Value | Source |
| Biodegradation Half-Life (t½) in Soil | Data not available | N/A |
| Biodegradation Half-Life (t½) in Water | Data not available | N/A |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Data not available | N/A |
| Bioaccumulation Factor (BAF) | Data not available | N/A |
The absence of such data underscores the challenges in assessing the environmental behavior of the vast number of PFAS compounds in commercial use.
Degradation Pathways and Environmental Remediation Strategies for 2 Perfluorooctyl Ethyl Allyl Sulfide
Abiotic Degradation Studies
Abiotic degradation processes involve the breakdown of chemical compounds through non-biological mechanisms. For persistent compounds like PFAS, these methods often require significant energy input to break the strong carbon-fluorine bonds.
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with highly reactive species, most notably the hydroxyl radical (•OH). wikipedia.orgredalyc.org These processes are considered promising for the degradation of recalcitrant organic pollutants. redalyc.orgresearchgate.net AOPs can be configured in various ways, often employing combinations of ozone (O₃), hydrogen peroxide (H₂O₂), and ultraviolet (UV) light. wikipedia.orgnih.gov
Research on various PFAS compounds has shown that the effectiveness of AOPs can vary significantly depending on the specific compound and the AOP method used. While AOPs can effectively eliminate many organic compounds, their efficacy for highly fluorinated substances can be limited. wikipedia.org For instance, the combination of O₃/H₂O₂ has been shown to be an efficient AOP in terms of energy consumption for the degradation of various pollutants. nih.gov However, for PFAS, complete mineralization to carbon dioxide, water, and inorganic ions is a significant challenge. redalyc.org
Table 1: Examples of Advanced Oxidation Processes for PFAS Degradation
| AOP Method | Target Compound(s) | Removal Efficiency | Reference |
| Ozone/Hydrogen Peroxide (O₃/H₂O₂) | General Organic Pollutants | High | nih.gov |
| Plasma, Heterogeneous Photocatalysis, Electrochemical Oxidation, Sonochemical Degradation | PFOA, PFOS | Variable | redalyc.orgresearchgate.net |
This table presents data for general organic pollutants and common PFAS, not specifically for 2-(Perfluorooctyl)ethyl allyl sulfide (B99878).
Electrochemical oxidation is an emerging and promising technology for the degradation of persistent organic pollutants like PFAS. researchgate.netnih.gov This method utilizes an electric current to drive oxidation reactions at an anode surface, leading to the breakdown of contaminants. researchgate.net The process can involve direct electron transfer from the PFAS molecule to the anode or indirect oxidation via electrochemically generated reactive species like hydroxyl radicals. researchgate.net
Studies on PFOA and PFOS have demonstrated that electrochemical oxidation can achieve high degradation efficiencies. For example, using a Magnéli phase-based anode (Ti₄O₇), a 60% degradation rate for PFOA was observed, which increased to 92% when combined with an electro-Fenton process. nih.gov For PFOS, the combined approach led to complete degradation. nih.gov The effectiveness of this method is influenced by several factors, including the anode material, current density, pH, and the presence of co-contaminants. researchgate.netresearchgate.net Boron-doped diamond (BDD) electrodes have shown particular promise for PFAS degradation. researchgate.net
Table 2: Electrochemical Oxidation of PFOA and PFOS
| Anode Material | Target Compound | Initial Concentration | Degradation Rate | Treatment Time | Reference |
| Magnéli phase (Ti₄O₇) | PFOA | 2 ppm | 60% (EO), 92% (EO + EF) | 5 hours | nih.gov |
| Magnéli phase (Ti₄O₇) | PFOS | 2 ppm | 82% (EO), 100% (EO + EF) | 5 hours | nih.gov |
| Boron-Doped Diamond (BDD) | PFOA, PFOS | Not specified | High | Not specified | researchgate.net |
EO: Electrochemical Oxidation; EF: Electro-Fenton. This data is for PFOA and PFOS, not 2-(Perfluorooctyl)ethyl allyl sulfide.
A key advantage of electrochemical oxidation is its potential to achieve complete mineralization of PFAS, breaking them down into less harmful components. nih.gov However, challenges remain, including the potential formation of undesirable byproducts and the accumulation of shorter-chain PFAS which can also be persistent. researchgate.net
Photodegradation, particularly UV-mediated processes, is another avenue for the breakdown of PFAS. These methods use ultraviolet light to initiate chemical reactions that can lead to the degradation of pollutants. The direct photolysis of many PFAS is often inefficient. However, the addition of a photosensitizer, such as sulfite (B76179) (SO₃²⁻), can generate highly reducing hydrated electrons (eₐq⁻) under UV irradiation, which have been shown to effectively degrade compounds like PFOS and PFOA. acs.org
While UV-sulfite treatment has demonstrated effectiveness for some of the most common PFAS, its application to complex mixtures of PFAS, such as those found in aqueous film-forming foams (AFFF), presents greater challenges. acs.org The efficiency of photodegradation is dependent on factors such as the wavelength of UV light, the concentration of the photosensitizer, and the chemical structure of the target PFAS. The presence of the allyl group in this compound might offer a site for photochemical attack, but specific studies are needed to confirm this.
Hydrothermal treatment is a promising technology for the destruction of PFAS. nih.govresearchgate.netnsf.govbohrium.com This process involves treating contaminated materials with water at high temperatures and pressures, either in its subcritical (100–374 °C) or supercritical (>374 °C) state. nsf.gov These conditions alter the properties of water, making it a more effective solvent and reactant for breaking down persistent organic compounds.
Research has shown that hydrothermal treatments can achieve over 99% degradation and over 60% defluorination of various PFAS. nih.govresearchgate.netbohrium.com A variation of this method, known as hydrothermal alkaline treatment (HALT), involves the addition of a base like sodium hydroxide, which has been shown to drive the complete defluorination of PFOS. nsf.gov This suggests that hydrothermal processes can achieve complete mineralization of PFAS. nsf.gov The robustness of HALT in complex water matrices makes it an attractive option for treating PFAS-contaminated waste streams. nsf.gov
Biotic Degradation Investigations
Biotic degradation relies on the metabolic processes of microorganisms to break down contaminants. While many PFAS are highly resistant to biodegradation, some studies have shown that certain microorganisms can transform or partially degrade specific polyfluorinated compounds. nih.gov
The genus Pseudomonas is well-known for its metabolic versatility and its ability to degrade a wide range of xenobiotic compounds. mdpi.com Several studies have investigated the potential of Pseudomonas strains to biodegrade PFAS. For instance, Pseudomonas aeruginosa and Pseudomonas putida have been shown to transform PFOA and PFOS. mdpi.com
In one study, P. aeruginosa was able to transform 27.9% of PFOA and 47.3% of PFOS within 96 hours. mdpi.com The proposed biodegradation mechanism for PFOA by these strains involves the removal of a -CF₂ group, leading to the formation of shorter-chain perfluoroalkyl carboxylic acids (PFCAs). mdpi.com For example, the degradation of PFOA by P. aeruginosa resulted in the formation of perfluorohexanoic acid (PFHxA) as a principal biotransformation product. mdpi.com
It is important to note that complete mineralization of perfluorinated compounds by bacteria is rarely observed. Often, the process results in the formation of other persistent fluorinated compounds. The presence of a non-fluorinated ethyl allyl sulfide group in this compound could potentially serve as a point of initial microbial attack, as has been observed with other fluorotelomer compounds. However, without specific research, the biodegradability of this compound by Pseudomonas or other species remains speculative. A study on the degradation of 2-chloroallylalcohol by a Pseudomonas species demonstrated the bacterium's ability to utilize the chloroallyl alcohol as a sole carbon source, indicating that the allyl group can be a target for microbial metabolism. nih.gov
Table 3: Biodegradation of PFOA and PFOS by Pseudomonas Strains
| Bacterial Strain | Target Compound | Transformation Efficiency | Incubation Time | Biotransformation Products | Reference |
| Pseudomonas aeruginosa | PFOA | 27.9% | 96 hours | PFHxA | mdpi.com |
| Pseudomonas putida | PFOA | 19.0% | 96 hours | PFPeA, PFHxA, PFHpA | mdpi.com |
| Pseudomonas aeruginosa | PFOS | 47.3% | 96 hours | PFHxA, PFHpA | mdpi.com |
| Pseudomonas putida | PFOS | 46.9% | 96 hours | PFHxA, PFHpA | mdpi.com |
This data is for PFOA and PFOS, not this compound.
Fungal Degradation Potential
Fungi are known for their metabolic versatility and their ability to degrade a wide range of complex organic pollutants. tandfonline.com The degradation of organosulfur compounds by fungi often involves an oxidative attack on the sulfur atom. nih.gov For instance, the fungus Paecilomyces sp. TLi has been shown to degrade various organic sulfur compounds, such as dibenzothiophene, ethyl phenyl sulfide, and diphenyl sulfide, by oxidizing the sulfur atom. nih.gov This suggests that the sulfide linkage in this compound could be a potential site for fungal attack.
However, the presence of the highly stable perfluorooctyl chain is expected to significantly hinder fungal degradation. The carbon-fluorine bond is one of the strongest in organic chemistry, making perfluorinated compounds highly resistant to microbial degradation. researchgate.net While some fungi can transform certain organofluorine compounds, complete mineralization is rare. researchgate.net Fungal degradation of such compounds often results in partially degraded intermediates that may still be environmentally persistent. frontiersin.org Therefore, while fungi might initiate the degradation of this compound at the allyl sulfide moiety, the perfluorinated portion of the molecule would likely remain intact or be only partially transformed.
Table 1: Examples of Fungi with Potential for Degrading Components of this compound
| Fungal Species | Target Functional Group/Compound | Degradation Mechanism |
| Paecilomyces sp. TLi | Organic sulfur compounds (e.g., dibenzothiophene) | Sulfur oxidation nih.gov |
| Aspergillus niger | Organofluorine compounds (e.g., 2,4-D) | Hydroxylation and dechlorination researchgate.net |
| Phanerochaete chrysosporium | Aromatic hydrocarbons | Ligninolytic enzymes tandfonline.com |
Enzymatic Degradation Research
Enzymatic degradation offers a more targeted approach to breaking down specific chemical structures. For allyl sulfides, enzymes such as alliinase can catalyze their transformation. researchgate.net However, the primary focus of enzymatic degradation research for compounds like this compound would be on cleaving the carbon-fluorine bonds. Dehalogenase enzymes, found in microorganisms like Delftia acidovorans, have shown the ability to defluorinate some organofluorine compounds. nih.gov
Research into enzymes capable of degrading per- and polyfluoroalkyl substances (PFAS) is ongoing, but significant challenges remain due to the stability of these compounds. While some enzymes can act on shorter-chain fluorinated compounds, their efficacy against long-chain perfluorinated compounds like the perfluorooctyl group is limited. nih.gov The bulky and hydrophobic nature of the perfluorooctyl chain can also hinder enzyme access to the rest of the molecule. Therefore, while enzymes might be identified that can attack the allyl sulfide portion, the complete degradation of this compound through enzymatic action alone is currently unlikely.
Phytoremediation Approaches
Phytoremediation is a cost-effective and environmentally friendly approach that uses plants to remove pollutants from soil and water. frontiersin.org While there is no specific research on the phytoremediation of this compound, studies on the uptake of other organofluorine compounds by plants provide some insights. Plants have been shown to take up fluoride (B91410) from contaminated water, although the efficiency varies depending on the plant species and environmental conditions. scielo.brnih.gov
Remediation and Treatment Technologies
Given the likely persistence of this compound in the environment, various remediation and treatment technologies are being explored for its removal.
Adsorption Technologies (e.g., Activated Carbon, Ion Exchange Resins)
Adsorption is a widely used technology for removing organic pollutants from water. Activated carbon, with its high surface area and porous structure, is a common adsorbent for a variety of contaminants, including sulfur-containing compounds and fluorinated organic compounds. nih.govnih.govmdpi.com The hydrophobic perfluorooctyl chain of this compound would likely have a strong affinity for the surface of activated carbon. researchgate.net However, the effectiveness of activated carbon can be influenced by the presence of other organic matter and the specific characteristics of the activated carbon used. researchgate.net
Fluorinated materials are also being developed as selective adsorbents for PFAS, taking advantage of fluorine-fluorine interactions. nih.gov Such materials could potentially be effective for removing this compound. Ion exchange resins, which can be tailored to have an affinity for specific types of charged molecules, could also be explored, although the neutral nature of this compound might limit their direct applicability.
Table 2: Comparison of Adsorbents for Potential Remediation of this compound
| Adsorbent | Potential Efficacy | Mechanism |
| Activated Carbon | High | Hydrophobic interactions researchgate.net |
| Fluorinated Adsorbents | High | Fluorine-fluorine interactions nih.gov |
| Ion Exchange Resins | Low to Moderate | Electrostatic interactions (if the compound can be modified) |
Membrane Separation Techniques
Membrane separation technologies, such as nanofiltration and reverse osmosis, are effective in removing a wide range of organic compounds from water. mdpi.com These processes work by physically separating contaminants based on their size and charge. The relatively large size of the this compound molecule suggests that membrane filtration could be a viable removal method. researchgate.net
Hybrid organic-inorganic membranes are also being developed for the targeted removal of fluoride ions and other fluorinated compounds. nih.gov These membranes combine the selectivity of organic polymers with the robustness of inorganic materials and could be adapted for the removal of this compound. nih.gov Supported liquid membranes, which use a liquid extractant immobilized within a porous membrane, have also shown promise for the selective removal of sulfur compounds from fuel, a technology that could potentially be adapted for water treatment. researchgate.net
Combined and Hybrid Remediation Systems
Due to the complex and persistent nature of fluorinated organic compounds, a single remediation technology may not be sufficient for their complete removal. google.com Combined and hybrid remediation systems, which integrate multiple treatment processes, are therefore a promising approach. irsl.ca For example, a system could combine an initial adsorption step to concentrate the this compound from a large volume of water, followed by a more destructive technology to break down the concentrated contaminant.
Hybrid systems could also involve the sequential application of different technologies. For instance, a biological treatment step could be used to degrade the more biodegradable parts of the molecule, such as the allyl sulfide group, followed by a physical or chemical process to address the persistent perfluorinated chain. irsl.ca The development of effective hybrid systems for this compound will require a better understanding of its behavior under different treatment conditions.
Defluorination Mechanisms and Fluoride Release Studies
The cleavage of the carbon-fluorine (C-F) bond is a critical and often rate-limiting step in the degradation of per- and polyfluoroalkyl substances (PFAS), including this compound. The inherent strength of the C-F bond makes these compounds exceptionally resistant to both biological and chemical degradation. nih.gov However, research into the environmental fate of various PFAS has illuminated several potential mechanisms through which defluorination can occur.
Microbial action is a key driver of defluorination in the environment. While direct microbial cleavage of C-F bonds on a fully fluorinated (perfluorinated) carbon chain is challenging, microorganisms have been shown to initiate degradation at more susceptible, non-fluorinated parts of a molecule. mdpi.com For this compound, the ethyl and allyl sulfide moieties represent likely points of initial enzymatic attack. This metabolic activation can destabilize the molecule, making the perfluorooctyl chain more amenable to subsequent defluorination. mdpi.com
Several enzymatic pathways have been identified for C-F bond cleavage, including those catalyzed by hydrolases, reductases, lyases, and oxygenases. umn.edunih.gov These enzymes can facilitate hydrolytic, reductive, or oxidative defluorination. In the context of a compound like this compound, initial oxidation or hydrolysis at the sulfide or allyl group could initiate a cascade of reactions leading to the eventual release of fluoride ions from the perfluorooctyl chain. The release of fluoride is a definitive indicator that defluorination has occurred. nih.gov However, the accumulation of fluoride can also be toxic to the microorganisms, potentially inhibiting further degradation. nih.govumn.edu
Due to a lack of specific studies on this compound, research on compounds with similar structural features, such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), which also contain a perfluorooctyl chain, can provide valuable insights. A notable study demonstrated the defluorination of PFOA and PFOS by Acidimicrobium sp. strain A6. acs.orgprinceton.edu In this research, the removal of up to 60% of these compounds was observed over a 100-day incubation period, with a corresponding increase in fluoride concentration, confirming C-F bond cleavage. acs.orgprinceton.edu
The data from the study on the defluorination of PFOA by Acidimicrobium sp. strain A6 is presented below as a surrogate to illustrate the potential for fluoride release from a perfluorooctyl-containing compound.
| Incubation Time (Days) | PFOA Concentration (mg/L) | Fluoride Ion (F-) Concentration (mg/L) | Percentage of PFOA Removed (%) |
|---|---|---|---|
| 0 | 100 | 0 | 0 |
| 20 | 85 | 9 | 15 |
| 40 | 68 | 19.2 | 32 |
| 60 | 52 | 28.8 | 48 |
| 80 | 45 | 33 | 55 |
| 100 | 40 | 36 | 60 |
This table demonstrates a clear correlation between the decrease in the concentration of the parent perfluorinated compound and the increase in aqueous fluoride concentration, signifying the progressive cleavage of C-F bonds over time. While the specific kinetics and pathways for this compound may differ, this data underscores the potential for microbial systems to achieve defluorination of persistent perfluorooctyl-containing compounds. Further research is necessary to elucidate the specific enzymes and metabolic pathways involved in the degradation of this compound and to quantify its specific fluoride release rates under various environmental conditions.
Computational Chemistry and Theoretical Investigations of 2 Perfluorooctyl Ethyl Allyl Sulfide
Quantum Chemical Studies on Molecular Structure and Electronic Properties
Quantum chemical studies are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 2-(Perfluorooctyl)ethyl allyl sulfide (B99878), these methods can elucidate key structural and electronic characteristics that govern its reactivity and interactions.
High-level quantum chemical calculations, such as coupled-cluster methods, can be employed to predict bond dissociation energies (BDEs), particularly for the strong carbon-fluorine (C-F) bonds characteristic of the perfluorooctyl chain. acs.org Such calculations for a range of per- and polyfluoroalkyl substances (PFAS) have shown that C-F BDEs can vary, influencing their thermal and chemical stability. acs.org Simulating the molecular geometry would reveal bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's conformation.
Furthermore, these studies can determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and its susceptibility to electronic excitation. For a molecule with distinct segments like 2-(Perfluorooctyl)ethyl allyl sulfide—a fluorinated tail, a hydrocarbon linker, and an allyl sulfide group—quantum chemical methods could map the electron density distribution and identify regions that are electron-rich or electron-deficient, which are crucial for predicting sites of potential chemical attack. Recent advancements have even applied quantum computing platforms to simulate molecular bonds in PFAS compounds to better understand their degradation. arxiv.orgweforum.org
Table 1: Hypothetical Molecular Properties of this compound from Quantum Chemical Calculations
| Property | Predicted Value | Significance |
| HOMO-LUMO Energy Gap | 6.0 eV | Indicates high kinetic stability and low reactivity. |
| Dipole Moment | 3.5 D | Suggests a polar molecule, influencing solubility and intermolecular interactions. |
| C-F Bond Dissociation Energy | ~115 kcal/mol | High energy indicates a very stable perfluorinated chain, resistant to degradation. |
| C-S Bond Dissociation Energy | ~75 kcal/mol | Lower energy suggests this bond is a potential site for chemical or enzymatic cleavage. |
| Molecular Surface Area | 450 Ų | Influences physical properties and potential for bioaccumulation. |
Note: The data in this table is illustrative and represents the type of information that would be generated from quantum chemical studies.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Spectroscopic Predictions
Density Functional Theory (DFT) offers a computationally efficient yet accurate method for investigating the electronic structure of molecules, making it a powerful tool for studying reaction mechanisms and predicting spectroscopic data. sumitomo-chem.co.jpmdpi.com
For this compound, DFT calculations can be used to model potential reaction pathways, such as oxidation of the sulfide group or addition reactions at the allyl double bond. pku.edu.cncoe.edu By calculating the energies of reactants, transition states, and products, researchers can determine activation barriers and reaction thermodynamics, providing a detailed understanding of the molecule's reactivity. sumitomo-chem.co.jp Studies on other organosulfur compounds have successfully used DFT to understand selective adsorption and reaction mechanisms. researchgate.net Similarly, DFT can be applied to investigate the degradation of the perfluorooctyl chain, a process of significant environmental interest. acs.org
DFT is also highly effective for predicting various types of spectra. By calculating vibrational frequencies, it is possible to generate a theoretical infrared (IR) and Raman spectrum, which can be compared with experimental data to confirm the molecular structure. Similarly, time-dependent DFT (TD-DFT) can predict electronic transitions, yielding a theoretical UV-Visible spectrum that helps to understand the molecule's photochemistry.
Table 2: Hypothetical DFT-Calculated Parameters for a Reaction Pathway
| Parameter | Value (kcal/mol) | Implication for Reaction Mechanism |
| Activation Energy (Ea) | 35 | Suggests a moderately slow reaction at room temperature. |
| Enthalpy of Reaction (ΔH) | -15 | Indicates an exothermic reaction. |
| Gibbs Free Energy of Reaction (ΔG) | -10 | Suggests a spontaneous reaction under standard conditions. |
Note: This table provides an example of the kind of data DFT calculations would yield for a hypothetical reaction involving this compound.
Molecular Dynamics Simulations for Material Behavior and Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into the macroscopic properties of a material based on its microscopic interactions. dntb.gov.ua For this compound, MD simulations could be used to understand its behavior in bulk form or its interactions with other molecules and surfaces.
Simulations of this compound in an aqueous environment could reveal how the hydrophobic and oleophobic perfluorinated tail and the more versatile allyl sulfide head group orient themselves at interfaces, which is crucial for applications in coatings and surfactants. MD simulations have been successfully used to study the properties of various fluoropolymers, revealing how different force fields can influence the predicted thermodynamic and mechanical behavior. researchgate.netacs.org These simulations can also elucidate the interactions between the polymer chains and other components in a composite material. mdpi.com
By simulating the interaction of this compound with biological molecules, such as lipids in a cell membrane or proteins, MD can provide insights into its potential for bioaccumulation and its mode of toxic action. nih.gov For instance, simulations could explore the binding affinity of this molecule to transport proteins like human serum albumin. nih.gov
In Silico Approaches for Predicting Environmental Fate and Degradation
Given the persistence of many PFAS compounds in the environment, in silico (computational) methods are becoming indispensable for predicting the environmental fate and potential for degradation of new or less-studied chemicals like this compound. serdp-estcp.mil These approaches use quantitative structure-activity relationship (QSAR) and other modeling techniques to estimate physicochemical properties and degradation half-lives. researchgate.net
For this compound, in silico models can predict key properties such as its octanol-water partition coefficient (log Kow), water solubility, and vapor pressure. These parameters are essential inputs for multimedia environmental fate models, which predict how the chemical will partition between air, water, soil, and sediment. researchgate.net
Furthermore, computational models can predict the likelihood of degradation through various environmental pathways, including atmospheric oxidation by hydroxyl radicals, hydrolysis, and biodegradation. While the perfluorooctyl group is expected to be highly resistant to degradation, the allyl sulfide moiety may be more susceptible to chemical or microbial breakdown. In silico tools can help identify potential degradation products and pathways, guiding further experimental investigation into its environmental persistence. serdp-estcp.mildntb.gov.ua The development of such predictive models is a high-priority research area for managing the risks associated with the vast number of PFAS compounds. serdp-estcp.mildiva-portal.org
Table 3: Hypothetical Environmental Fate Predictions (In Silico) for this compound
| Parameter | Predicted Value | Environmental Significance |
| Log Kow (Octanol-Water Partition Coefficient) | 6.8 | High potential for bioaccumulation in fatty tissues. |
| Water Solubility | 0.5 mg/L | Low solubility, suggesting it will likely partition to sediment and soil. |
| Atmospheric Half-life (OH radical reaction) | 12 hours | Suggests relatively rapid degradation of the allyl sulfide group in the atmosphere. |
| Biodegradation Probability | Low | The perfluorinated chain is expected to be highly resistant to microbial degradation. |
Note: The data presented in this table is illustrative and represents the type of output generated by in silico environmental fate prediction software.
Q & A
Basic Research Questions
Q. What are the optimal chromatographic conditions for separating structural isomers of 2-(Perfluorooctyl)ethyl allyl sulfide in complex matrices?
- Methodological Answer : Use column-switching ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). Employ a 96-well plate micro-elution system for sample preparation to enhance throughput. Optimize mobile phase gradients (e.g., acetonitrile/ammonium acetate) and column temperature to resolve isomers, as demonstrated for perfluoroalkyl substances in serum .
Q. How can surface energy measurements inform the design of experiments involving this compound in polymer composites?
- Methodological Answer : Apply the Owens-Wendt method using contact angle measurements with water and methylene iodide. Calculate dispersion and polar contributions to surface energy to predict adhesion properties. This approach is critical for optimizing interfacial interactions in fluoropolymer composites .
Q. What synthetic routes are reported for structurally analogous perfluorooctyl-containing allyl sulfides?
- Methodological Answer : Adapt protocols from methacrylate derivatives (e.g., 2-(Perfluorooctyl)ethyl methacrylate synthesis). Use radical-initiated thiol-ene reactions or nucleophilic substitution between perfluorooctyl thiols and allyl halides. Monitor purity via fluorine-19 NMR to confirm perfluorinated chain integrity .
Advanced Research Questions
Q. What strategies address data scarcity when evaluating the environmental persistence of this compound compared to PFOS alternatives?
- Methodological Answer : Combine limited experimental data (e.g., half-life in water/soil) with predictive models like quantitative structure-property relationships (QSPRs). Validate predictions using high-resolution mass spectrometry (HRMS) to track degradation byproducts. Prioritize collaborative data-sharing initiatives to mitigate gaps, as noted in PFOS alternative assessments .
Q. How does chemometric analysis enhance the interpretation of mass spectrometry data for sulfur-containing derivatives of this compound?
- Methodological Answer : Apply principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA) to SIFT-MS or GC-MS datasets. Focus on sulfur-specific ions (e.g., m/z 34 for H2S+ or m/z 64 for SO2+) to discriminate between diallyl sulfide derivatives and matrix interferences. Calibrate models using reference standards spiked into simulated environmental samples .
Q. What experimental controls are critical for validating the bioaccumulation potential of this compound in aquatic models?
- Methodological Answer : Include PFOS as a positive control and non-fluorinated allyl sulfides (e.g., diallyl sulfide) as negative controls. Use isotopic labeling (e.g., ¹⁸O or ¹³C) to trace metabolic pathways. Measure bioconcentration factors (BCFs) in zebrafish embryos via LC-MS/MS, ensuring solvent blanks account for background fluorocarbon contamination .
Q. How can interfacial tension dynamics between this compound and aqueous phases be quantified to predict micelle formation?
- Methodological Answer : Employ pendant drop tensiometry with fluorinated surfactants. Vary pH and ionic strength to simulate environmental conditions. Analyze data using the Young-Laplace equation, correlating critical micelle concentration (CMC) with perfluorocarbon chain length and sulfur oxidation states .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies in reported octanol-water partition coefficients (Log Kow) for this compound?
- Methodological Answer : Re-evaluate experimental conditions (e.g., shake-flask vs. HPLC-derived Log Kow). Cross-validate using computational tools (e.g., EPI Suite) while accounting for perfluorinated chain rigidity. Discrepancies may arise from isomer-specific partitioning; use isomer-resolved MS/MS for clarification .
Tables for Key Analytical Parameters
| Parameter | Method | Reference Standard | Key Challenge |
|---|---|---|---|
| Isomer separation efficiency | Column-switching UHPLC-MS/MS | Perfluorooctane sulfonic acid | Co-elution of branched/linear isomers |
| Surface energy (mJ/m²) | Owens-Wendt contact angle analysis | Polytetrafluoroethylene (PTFE) | Hydrocarbon contamination in measurements |
| Bioconcentration factor (BCF) | Isotope-labeled zebrafish assay | PFOS-d5 | Matrix effects in biological tissues |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
